5,6-Dehydro Finasteride

HPLC‑UV Impurity Profiling Pharmacopeial Method Validation

5,6‑Dehydro Finasteride is a structurally defined, unsaturated analog of the 4‑azasteroid 5α‑reductase inhibitor finasteride. It is formally designated as Finasteride EP Impurity C (also referred to as Δ⁵‑finasteride, Finasteride Related Compound B) in the European Pharmacopoeia and analogous compendia.

Molecular Formula C23H34N2O2
Molecular Weight 370.5 g/mol
CAS No. 1800205-94-0
Cat. No. B8270267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dehydro Finasteride
CAS1800205-94-0
Molecular FormulaC23H34N2O2
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C
InChIInChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1
InChIKeyLNFKNSWOVCPIGC-FIIPNDBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6‑Dehydro Finasteride (CAS 1800205‑94‑0): Identity, Pharmacopeial Status, and Procurement Context


5,6‑Dehydro Finasteride is a structurally defined, unsaturated analog of the 4‑azasteroid 5α‑reductase inhibitor finasteride. It is formally designated as Finasteride EP Impurity C (also referred to as Δ⁵‑finasteride, Finasteride Related Compound B) in the European Pharmacopoeia and analogous compendia [1]. The compound is differentiated from the parent drug by an additional C5–C6 double bond within the steroid A‑ring, yielding the IUPAC name N‑(1,1‑dimethylethyl)‑3‑oxo‑4‑azaandrosta‑1,5‑diene‑17β‑carboxamide . In the supply chain, it is procured almost exclusively as a highly characterized reference standard — rather than as a therapeutic agent — to support analytical method development, method validation, and quality‑control release testing of finasteride active pharmaceutical ingredient and finished dosage forms [1].

5,6‑Dehydro Finasteride: Why Impurity‑Class Reference Standards Cannot Be Interchanged With Finasteride or Other Analogs


Although finasteride, its saturated impurities (e.g., Impurity A), and the ester‑type Impurity B all fall within the same 4‑azasteroid class, they cannot be substituted for 5,6‑dehydro finasteride in analytical workflows. The conjugated diene system introduced by the C5–C6 olefin markedly alters the chromophore, resulting in distinct UV absorption profiles and chromatographic retention behavior [1]. In validated HPLC‑UV methods, Impurity C exhibits a relative retention time of 1.2 (vs. finasteride), compared with 0.9 for Impurity A and 1.1 for Impurity B [2]. These differences mean that an improperly substituted standard would produce inaccurate system suitability parameters, erroneous retention‑time windows, and the risk of misidentifying or misquantifying impurity peaks during batch release — a direct threat to pharmacopeial compliance and ANDA/NDA submissions [3].

5,6‑Dehydro Finasteride: Laboratory‑Quantified Differentiation Evidence Against Finasteride and its Co‑Registered Impurities


Chromatographic Retention Differentiation: Relative Retention Time (RRT) in Validated HPLC‑UV Method

In a validated HPLC‑UV method using a Kromasil Eternity 5‑C18 column, 5,6‑dehydro finasteride (Impurity C) elutes at a relative retention time (RRT) of 1.2 relative to the finasteride peak, compared with RRTs of 0.9 for Impurity A and 1.1 for Impurity B [1].

HPLC‑UV Impurity Profiling Pharmacopeial Method Validation

Response Factor Differentiation: Impurity C Requires a Specific Calibration Factor in HPLC‑UV Quantitation

In the same validated HPLC‑UV method, the calibration factor (response factor correction) for Impurity C was determined as 0.7, compared with 2.7 for Impurity A and 1.0 for Impurity B [1]. This indicates that Impurity C has a substantially higher molar absorptivity at 210 nm than Impurity A, and is not unit‑response relative to the finasteride parent.

Calibration Factor HPLC‑UV Impurity Quantitation

Method Recovery and Precision Differentiation: Impurity C Demonstrates Distinct Analytical Recovery Characteristics

In a systematic HPLC method validation study using a Nova‑Pak C18 column with water–acetonitrile–tetrahydrofuran (80:10:10) mobile phase and UV detection at 210 nm, the recovery for Impurity C was 101.97 ± 2.05%, compared with 101.35 ± 0.62% for Impurity A and 101.60 ± 2.66% for Impurity B [1]. The demonstrated accuracy and precision of the method for each impurity are impurity‑specific and cannot be assumed transferable between standards.

HPLC Method Validation Recovery Precision

Structural Basis for Chromatographic Orthogonality: Conjugated Diene Chromophore Differentiates C5–C6 Dehydro From All Other Finasteride Impurities

5,6‑Dehydro finasteride is the only finasteride EP impurity that contains a conjugated 1,5‑diene system (Δ¹ and Δ⁵ double bonds) in the A‑ring. This unique structural feature results in a distinct UV chromophore (λmax ~210 nm with enhanced extinction coefficient) and distinguishes it from Impurity A (saturated 5α‑A‑ring), Impurity B (methyl ester analog), and finasteride (single Δ¹ double bond). HPLC‑Q‑TOF‑MS analysis confirmed that Impurity C (peak C) can be formed as a thermal degradation product, with its unique accurate mass and characteristic fragment ions enabling unambiguous identification [1].

Structure–Retention Relationship UV Chromophore Impurity Identification

Degradation Pathway Specificity: Impurity C as a Thermal Degradation Marker Differentiating Process‑Controlled vs. Stability‑Indicating Methods

HPLC‑Q‑TOF‑MS forced degradation studies revealed that Impurity C can be generated as both a process impurity and a degradation impurity — specifically under thermal stress conditions [1]. This dual‑source behavior contrasts with Impurity A, which is primarily a process impurity (reduction side product), and Impurity B, which originates from incomplete amidation. The thermal instability of finasteride yielding Impurity C underscores the need for an authentic standard to monitor storage conditions and validate stability‑indicating methods.

Forced Degradation Thermal Stability Impurity Source Attribution

Synthetic Route Differentiation: 5,6‑Dehydro Finasteride as a Key Intermediate Offering Route‑Specific Process Control Advantages

In the six‑step finasteride synthesis disclosed in Chinese Patent CN101863956A, 5,6‑dehydro finasteride is the direct penultimate intermediate formed after the N‑insertion step but before the final Δ¹ reduction [1]. Access to this authentic intermediate standard allows analytical chemists to monitor completion of the final reduction step and detect carry‑over of unreduced material in the API. This is a route‑specific control point that cannot be served by Impurity A or B, which arise from different branch points in the synthesis.

Synthetic Intermediate Process Chemistry Route Selection

5,6‑Dehydro Finasteride: Procurement‑Justified Application Scenarios Stemming From Quantitative Differentiation Evidence


Analytical Method Development and Pharmacopeial System Suitability Testing for Finasteride API and Tablets

5,6‑Dehydro finasteride is the definitive reference standard for system suitability when establishing or transferring HPLC‑UV methods for finasteride impurity profiling. The compound’s uniquely determined RRT of 1.2 and calibration factor of 0.7 — distinct from Impurity A (RRT 0.9, CF 2.7) and Impurity B (RRT 1.1, CF 1.0) — make it indispensable for correctly setting acceptance criteria for peak resolution and relative response. Its use ensures detection specificity in compliance with European Pharmacopoeia and USP organic impurity tests .

Stability‑Indicating Method Validation and Forced Degradation Studies

Because HPLC‑Q‑TOF‑MS evidence demonstrates that Impurity C is generated under thermal stress and may increase during storage , its authenticated reference standard is essential for validating stability‑indicating analytical methods. Only by spiking known concentrations of this specific dehydro impurity can laboratories establish reliable limits of detection and quantification for thermal degradation products, provide evidence to regulatory authorities that the analytical method is stability‑indicating, and correctly assign the C peak in stressed‑sample chromatograms where Impurity A or B standards would be chromatographically irrelevant.

Genotoxic and Mutagenic Impurity Risk Assessment for ANDA/NDA Submissions

Regulatory guidances (ICH M7, EMA, and FDA) require sponsors to assess and control mutagenic impurities. Because the unique conjugated diene system of 5,6‑dehydro finasteride raises important structure–activity questions regarding potential electrophilic reactivity that are entirely absent from the saturated Impurity A or the mono‑olefinic Impurity B , a well‑characterized reference standard is required to conduct structure‑based in silico assessments (e.g., Derek Nexus, Sarah Nexus) and follow‑up Ames testing if indicated, thereby allowing the specification limit of ≤0.15% (per EP/USP) to be toxicity‑justified rather than arbitrarily set.

In‑Process Monitoring of Finasteride Final Reduction Step for Route‑Specific Manufacturers

For finasteride manufacturers employing a six‑step route from progesterone as disclosed in CN101863956A , 5,6‑dehydro finasteride is the immediate precursor that must be fully reduced in the final catalytic hydrogenation step to yield API. The authenticated standard permits quantitative HPLC monitoring of residual precursor levels. This end‑of‑reaction QC check — achievable only with the authentic Impurity C standard — enables real‑time go/no‑go decisions on reaction completion, directly preventing batches with elevated unreduced intermediate from proceeding to isolation.

Quote Request

Request a Quote for 5,6-Dehydro Finasteride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.